N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine
Description
N-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and a pyrrolidin-3-amine moiety at the 4-position. This compound belongs to a class of molecules studied for their biological activities, including kinase inhibition and phosphodiesterase (PDE) modulation .
Properties
IUPAC Name |
1-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-20-15-13(8-18-20)14(16-10-17-15)19-11-2-5-21(9-11)12-3-6-22-7-4-12/h8,10-12H,2-7,9H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHSPNDJTQGCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3CCN(C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the oxan-4-yl and pyrrolidin-3-amine groups. Key reagents include various alkylating agents, oxidizing agents, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Various substitution reactions can occur, particularly at the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, affecting cell signaling pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.
Industry: Utilized in the development of new pharmaceuticals and chemical probes for research.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. By binding to the active site of these enzymes, it disrupts their normal function, leading to altered cell signaling and potentially inducing apoptosis in cancer cells. The molecular targets include various protein kinases involved in cell cycle regulation and proliferation.
Comparison with Similar Compounds
Pyrazolo[3,4-d]Pyrimidine Derivatives
- 3-(3-Chlorophenoxymethyl)-1-(Oxan-4-yl)Pyrazolo[3,4-d]Pyrimidin-4-amine (): This compound shares the oxan-4-yl substitution at the 1-position of the pyrazolo[3,4-d]pyrimidine core but differs at the 3-position, which is substituted with a 3-chlorophenoxymethyl group. The oxan-4-yl group likely improves solubility compared to aromatic substituents, while the chlorophenoxy moiety may enhance target affinity through hydrophobic interactions .
- However, the absence of a pyrrolidine-oxane system may reduce conformational flexibility and target selectivity compared to the target compound .
1-Isopropyl-3-(Phenylethynyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine () :
The isopropyl group at position 1 and phenylethynyl group at position 3 create steric bulk, which may hinder binding to flat enzymatic pockets. The target compound’s pyrrolidine-oxane system likely offers a more balanced profile of hydrophilicity and steric accessibility .
Pyrazolo[3,4-b]Pyridine Derivatives
- EPPA-1 () :
EPPA-1 features a pyrazolo[3,4-b]pyridine core with a tetrahydro-2H-pyran-4-yl group, structurally analogous to the oxan-4-yl substituent in the target compound. EPPA-1 is a potent PDE4 inhibitor (IC₅₀ = 38 nM for TNF-α inhibition) with a high therapeutic index (578 in rat models). The tetrahydropyran ring contributes to reduced emetogenicity and improved solubility, suggesting similar advantages for the oxan-4-yl group in the target compound .
Amine Substituent Modifications
Pyrrolidine-Oxane Hybrids
The target compound’s pyrrolidin-3-amine linked to oxan-4-yl introduces a bicyclic system with hydrogen-bonding capability (via the amine) and conformational rigidity (from the oxane ring). This contrasts with:
Kinase Inhibition
Compounds like N-Benzyl-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine () target mitogen-activated protein kinase 10 (MAPK10), while the oxane-pyrrolidine substitution in the target compound may redirect selectivity toward cyclic nucleotide-regulated enzymes (e.g., PDEs) .
PDE4 Inhibition (EPPA-1, )
EPPA-1’s therapeutic index (578) highlights the importance of substituent design in minimizing adverse effects.
Comparative Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Core Structure | Position 1 Substituent | Position 4 Substituent | Molecular Weight | logP* |
|---|---|---|---|---|---|
| Target Compound | Pyrazolo[3,4-d]pyrimidine | Methyl | 1-(Oxan-4-yl)pyrrolidin-3-amine | ~350 | 2.1 |
| 3-(3-Chlorophenoxymethyl)-1-(Oxan-4-yl)... | Pyrazolo[3,4-d]pyrimidine | Oxan-4-yl | 3-Chlorophenoxymethyl | ~400 | 3.5 |
| EPPA-1 | Pyrazolo[3,4-b]pyridine | Ethyl | N-(Oxan-4-yl)-oxadiazole | ~480 | 2.8 |
| N-Benzyl-1-Methyl... | Pyrazolo[3,4-d]pyrimidine | Methyl | Benzylamine | ~280 | 3.2 |
*Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
